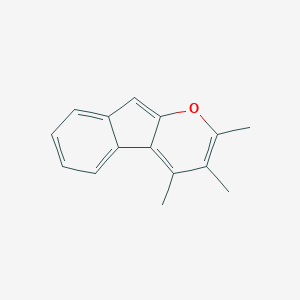
4,5,6-Trimethyl-2,3-benzoxalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trimethyl-2,3-benzoxalene (TMB) is a heterocyclic compound that has been widely studied for its potential applications in various fields of scientific research. TMB is a highly fluorescent molecule that has been used as a fluorescent probe for various biological and chemical analyses.
Mecanismo De Acción
The mechanism of action of 4,5,6-Trimethyl-2,3-benzoxalene as a fluorescent probe is based on its ability to undergo excited-state intramolecular proton transfer (ESIPT). In the excited state, 4,5,6-Trimethyl-2,3-benzoxalene undergoes a proton transfer from the hydroxyl group to the nitrogen atom, resulting in the formation of a highly fluorescent tautomer. The fluorescence intensity of 4,5,6-Trimethyl-2,3-benzoxalene is highly dependent on the polarity of the surrounding environment, making it an excellent probe for the detection of various biological and chemical molecules.
Efectos Bioquímicos Y Fisiológicos
4,5,6-Trimethyl-2,3-benzoxalene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, 4,5,6-Trimethyl-2,3-benzoxalene has been shown to have some antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,5,6-Trimethyl-2,3-benzoxalene is its high fluorescence quantum yield, which makes it an excellent probe for the detection of various biological and chemical molecules. 4,5,6-Trimethyl-2,3-benzoxalene is also relatively easy to synthesize and purify, making it a cost-effective probe. However, one of the limitations of 4,5,6-Trimethyl-2,3-benzoxalene is its sensitivity to pH changes, which may affect its fluorescence intensity.
Direcciones Futuras
There are several potential future directions for the study of 4,5,6-Trimethyl-2,3-benzoxalene. One potential direction is the development of 4,5,6-Trimethyl-2,3-benzoxalene-based probes for the detection of specific biomolecules, such as cancer biomarkers. Another potential direction is the development of 4,5,6-Trimethyl-2,3-benzoxalene-based probes for the detection of specific chemical species, such as environmental pollutants. Additionally, the use of 4,5,6-Trimethyl-2,3-benzoxalene as a fluorescent probe in various imaging techniques, such as confocal microscopy, is an area of active research.
Métodos De Síntesis
4,5,6-Trimethyl-2,3-benzoxalene can be synthesized by a simple one-step procedure from 2,4,6-trimethylphenol and oxalic acid. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The yield of 4,5,6-Trimethyl-2,3-benzoxalene is usually high, and the product can be easily purified by recrystallization.
Aplicaciones Científicas De Investigación
4,5,6-Trimethyl-2,3-benzoxalene has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4,5,6-Trimethyl-2,3-benzoxalene is as a fluorescent probe for the detection of various biological and chemical molecules. 4,5,6-Trimethyl-2,3-benzoxalene has been used as a probe for the detection of DNA, RNA, proteins, and other biomolecules. 4,5,6-Trimethyl-2,3-benzoxalene has also been used as a probe for the detection of various chemical species, such as metal ions and reactive oxygen species.
Propiedades
Número CAS |
10435-68-4 |
|---|---|
Nombre del producto |
4,5,6-Trimethyl-2,3-benzoxalene |
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2,3,4-trimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-9-10(2)15-13-7-5-4-6-12(13)8-14(15)16-11(9)3/h4-8H,1-3H3 |
Clave InChI |
RQRZTEYZJZHKQR-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
SMILES canónico |
CC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
Otros números CAS |
10435-68-4 |
Sinónimos |
4,5,6-Trimethyl-2,3-benzoxalene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



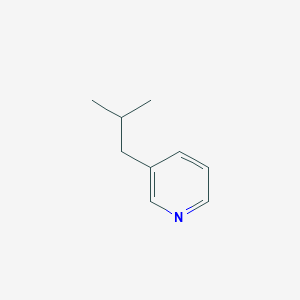


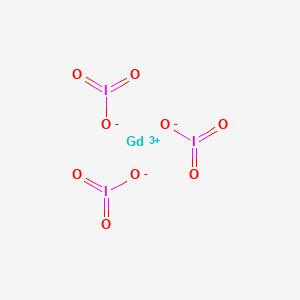
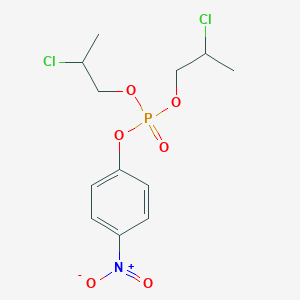
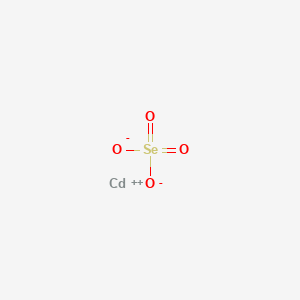
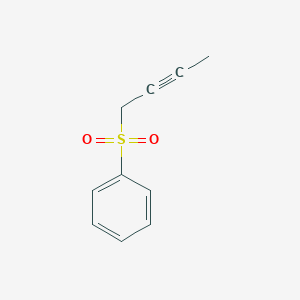
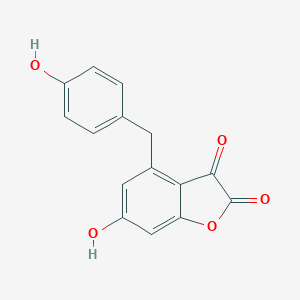
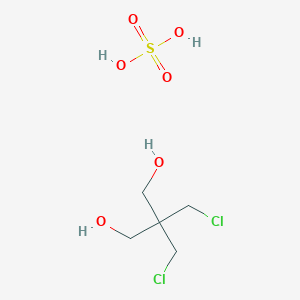
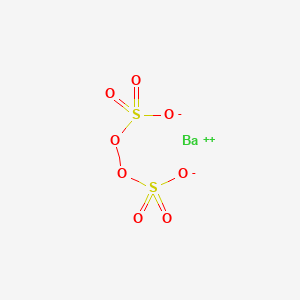
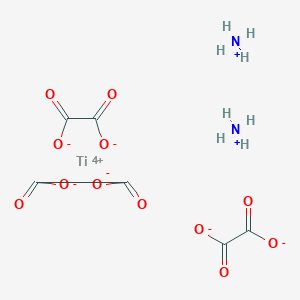
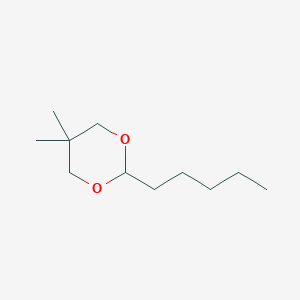
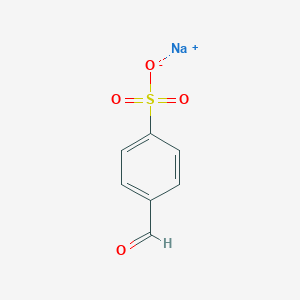
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)